molecular formula C12H16O3 B1248472 Dimethylmethoxy chromanol CAS No. 83923-51-7

Dimethylmethoxy chromanol

Cat. No.: B1248472
CAS No.: 83923-51-7
M. Wt: 208.25 g/mol
InChI Key: HUROKFLBHRXWRY-UHFFFAOYSA-N
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Description

Dimethylmethoxy chromanol (DMC) is a synthetically created potent skin care ingredient and antioxidant . It was purposely made to be structurally similar to vitamin E, even though it expands on that vitamin’s protective abilities . DMC is also often referred to by its trade name, Lipochroman-6 .


Synthesis Analysis

DMC is synthesized to have a minimum assay of 98% . The synthesis process involves the use of solvents such as 2-Propanol, Toluene, and tert-Butyl Methyl Ether .


Molecular Structure Analysis

The molecular formula of DMC is C12H16O3 . It has an average mass of 208.254 Da and a monoisotopic mass of 208.109940 Da .


Chemical Reactions Analysis

DMC is known for its potent antioxidant properties . It’s known for not only protecting against reactive oxygen species (ROS) but also against reactive nitrogen species (RNS) . These are reactive molecules that cause damage to cells and tissues and are responsible for several mechanisms which trigger skin aging .


Physical and Chemical Properties Analysis

DMC appears as a light yellow to brown powder . It has a predicted density of 1.106±0.06 g/cm3 and a predicted boiling point of 329.0±42.0 °C .

Scientific Research Applications

Antioxidant Properties and Skin Protection

Dimethylmethoxy chromanol exhibits significant antioxidant properties. A study by Nonell et al. (2013) highlighted its ability to quench singlet oxygen, a non-radical reactive oxygen species involved in photooxidation processes like skin aging and photocarcinogenesis. This property makes it a potent ingredient in cosmetic and pharmaceutical formulations, particularly for skin protection. The study demonstrated a significant reduction in singlet oxygen lifetime and emission intensity when ex vivo porcine skin samples were treated with this compound (Nonell, García-Díaz, Viladot, & Delgado, 2013).

Photoprotective Effect in Sunscreens

Carla Souza and P. M. Campos (2017) conducted a study focusing on the photoprotective effect of sunscreen containing antioxidants including this compound. The research aimed to evaluate if the addition of antioxidants to broad-spectrum sunscreen formulations enhances their photoprotective effect in real-use conditions. The study showed that antioxidant supplementation significantly improved skin pigmentation, collagen degradation in the dermis, and skin net elasticity after 84 days of treatment compared to sunscreen alone (Souza & Campos, 2017).

Mechanism of Action

DMC works by inhibiting peroxynitrite-induced lipid peroxidation, effectively preventing skin cell damage induced by peroxynitrite and nitric oxide formation . It also seems to bind or interfere with several molecular targets and pathways, including 5-lipoxygenase, nuclear receptors, and the nuclear-factor “kappa-light-chain-enhancer” of activated B-cells (NFκB) pathway .

Safety and Hazards

DMC is considered to be stable and slightly soluble in water . It is easily oxidized and can be a flammable material in solid form . It can cause irritation to the skin, eyes, and respiratory system . Contact with strong oxidants can cause it to burn .

Future Directions

DMC is a bioinspired antioxidant, analog to γ–tocopherol, that confers triple protection from reactive species (ROS, RNS, RCS) and may aid in detoxification . It has been found to have much higher antioxidative power than most antioxidants . This makes it a promising ingredient for future skincare products, particularly those aimed at anti-aging and skin protection .

Properties

CAS No.

83923-51-7

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

2-methoxy-3,3-dimethyl-4H-chromen-2-ol

InChI

InChI=1S/C12H16O3/c1-11(2)8-9-6-4-5-7-10(9)15-12(11,13)14-3/h4-7,13H,8H2,1-3H3

InChI Key

HUROKFLBHRXWRY-UHFFFAOYSA-N

SMILES

CC1(CCC2=CC(=C(C=C2O1)OC)O)C

Canonical SMILES

CC1(CC2=CC=CC=C2OC1(O)OC)C

Synonyms

3,4-dihydro-6-hydroxy-7-methoxy-2,2-dimethyl-1(2H)-benzopyran
CR 6
CR-6 compound

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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